1-(3-Phenoxypropyl)imidazole
Description
Historical Context of Imidazole (B134444) Derivatives in Medicinal Chemistry
The journey of imidazole in science began in 1858 when it was first synthesized by Heinrich Debus. mdpi.comwikipedia.org Initially named glyoxaline, it was prepared through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). mdpi.comirjet.net While various derivatives had been discovered earlier in the 1840s, Debus's synthesis marked a pivotal moment. wikipedia.orgirjet.net The recognition of the imidazole moiety as a fundamental component of naturally occurring molecules like the amino acid histidine and the purine (B94841) bases in nucleic acids propelled its study forward. mdpi.comajrconline.org Over the decades, the versatility of the imidazole core has been extensively explored, leading to the creation of a vast library of derivatives with a wide array of pharmacological activities. irjet.netajrconline.org This historical foundation has established imidazole as a critical building block in the development of new drugs. mdpi.com
Significance of the Imidazole Moiety in Bioactive Molecules
The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its multifaceted roles in biological processes and its presence in numerous pharmacologically active compounds. mdpi.comajrconline.org Its two nitrogen atoms, positioned at the 1 and 3 positions, grant the ring unique electronic properties and the capacity to engage in hydrogen bonding, a crucial interaction for binding to biological targets. ajrconline.orgresearchgate.net This structural feature contributes to the improved water solubility of therapeutic compounds containing an imidazole moiety. researchgate.netnih.gov
The imidazole nucleus can act as a bioisostere for other five-membered heterocyclic rings like triazole, pyrazole, and oxazole, allowing for the fine-tuning of a molecule's biological activity. researchgate.netnih.gov Its ability to interact with various cations, anions, and biomolecules through different reactions within the human biological system underpins its extensive range of biological activities. researchgate.netnih.gov Consequently, imidazole derivatives have been developed as antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antihypertensive agents, among others. ajrconline.orgajrconline.org The imidazole group is also a key component of many fungicides and antiprotozoal medications. wikipedia.org
Overview of Heterocyclic Chemistry Pertaining to Imidazoles
Imidazole is a five-membered, planar, aromatic heterocycle. mdpi.comlongdom.org It is a polar compound, soluble in water and other polar solvents. mdpi.com The imidazole ring is amphoteric, meaning it can act as both an acid and a base. mdpi.comtsijournals.com The nitrogen atom at the 3-position (the "pyridine-like" nitrogen) is basic and can be protonated to form imidazolium (B1220033) salts, while the nitrogen at the 1-position (the "pyrrole-like" nitrogen) is weakly acidic and can be deprotonated. mdpi.com
The aromaticity of the imidazole ring is due to the presence of a sextet of π-electrons. mdpi.com This aromatic nature allows it to undergo electrophilic substitution reactions. The synthesis of the imidazole ring itself can be achieved through various methods, with the Debus synthesis being the first reported. mdpi.comwikipedia.org Other methods, such as the Wallach synthesis and the Markwald synthesis, provide alternative routes to this important heterocyclic system. longdom.org The versatility in the synthesis and functionalization of the imidazole core allows chemists to create a diverse range of derivatives with tailored properties. mdpi.com
Defining the Research Scope for 1-(3-Phenoxypropyl)imidazole
This article will now narrow its focus to a specific imidazole derivative, This compound . The subsequent sections will provide a detailed examination of this compound, covering its chemical and physical properties, methods of synthesis, and its documented applications in various research areas. The aim is to present a thorough and scientifically grounded overview of the current knowledge pertaining solely to this particular molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenoxypropyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-5-12(6-3-1)15-10-4-8-14-9-7-13-11-14/h1-3,5-7,9,11H,4,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQUYCHMYGBJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301138 | |
| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62838-60-2 | |
| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62838-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Research on Structure Activity Relationships Sar in 1 3 Phenoxypropyl Imidazole Analogues
Systematic Structural Modifications of the Phenoxypropyl Moiety
The phenoxypropyl group is a key structural feature of these analogues, and its systematic modification has been a major focus of SAR studies. These modifications include substitutions on the phenyl ring and alterations to the length of the alkyl linker connecting the phenoxy and imidazole (B134444) moieties.
Substitutions on the phenyl ring of the phenoxypropyl moiety have been shown to significantly modulate the biological activity of 1-(3-phenoxypropyl)imidazole analogues. The introduction of various functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. researchgate.net
Research has demonstrated that the position of substitution on the phenyl ring is a critical determinant of activity. For instance, in a series of histamine (B1213489) H3-receptor antagonists, para-substitution on the phenyl ring was generally favored. acs.org The introduction of electron-withdrawing groups, such as cyano (-CN) and trifluoromethyl (-CF3), at the para-position has led to the development of highly potent compounds. acs.org
Specifically, 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole and 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-1H-imidazole have emerged as promising candidates with significant in vitro affinity and in vivo potency. acs.org The cyano-substituted analogue, in particular, demonstrated a high binding affinity. acs.org These findings underscore the importance of electronic effects on the phenyl ring for achieving high biological activity.
The following table summarizes the activity of representative analogues with substitutions on the phenyl ring:
| Compound Name | Phenyl Ring Substitution | Biological Activity (Ki) |
| 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole | 4-cyano | 12 nM acs.org |
| 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-1H-imidazole | 4-trifluoromethyl | 14 nM acs.org |
Data sourced from the Journal of Medicinal Chemistry. acs.org
The length of the alkyl chain connecting the phenoxy group and the imidazole ring is another crucial factor influencing the biological activity of these analogues. researchgate.net Studies have systematically varied the number of carbon atoms in this linker to determine the optimal length for target engagement.
Research on a series of N-(phenoxyalkyl)diethylamines revealed that the in vivo activity is highly dependent on the linker length. ucl.ac.uk A propyl (three-carbon) linker was found to be optimal, with both shorter (ethyl) and longer (butyl, pentyl, hexyl) chains resulting in a gradual decrease in activity. ucl.ac.uk Interestingly, the in vitro potency did not show the same clear trend, with compounds having four, five, and six-carbon linkers exhibiting slightly higher potency than the three-carbon analogue. ucl.ac.uk
This discrepancy between in vitro and in vivo results suggests that the linker length may also influence pharmacokinetic properties such as absorption and distribution, in addition to receptor binding. The flexibility and conformational freedom of the linker are also thought to play a role in how the molecule presents its key pharmacophoric elements to the biological target. nih.gov
The following table illustrates the effect of alkyl linker length on the in vivo activity of a series of N-(phenoxyalkyl)diethylamines:
| Linker Length (Number of Carbons) | In Vivo Activity (ED50) |
| 2 | 3.3 mg/kg ucl.ac.uk |
| 3 | 0.5 mg/kg ucl.ac.uk |
| 4 | 1.1 mg/kg ucl.ac.uk |
| 5 | 3.0 mg/kg ucl.ac.uk |
| 6 | 4.2 mg/kg ucl.ac.uk |
Data sourced from a study on non-imidazole H3 receptor histamine antagonists. ucl.ac.uk
These findings highlight the critical importance of optimizing the alkyl linker length to achieve the desired pharmacological profile.
Substitutions on the Imidazole Ring and their Pharmacological Implications
The imidazole ring is a fundamental component of this class of compounds, and substitutions on this heterocycle can have profound effects on their pharmacological properties. sphinxsai.comclinmedkaz.org The imidazole moiety is often crucial for receptor interaction, and modifications can alter the compound's affinity, selectivity, and efficacy. nih.gov
The nitrogen atoms within the imidazole ring can act as hydrogen bond donors or acceptors, and their basicity can be modulated by substituents. longdom.org The position of substitution on the imidazole ring is also critical. For many histamine H3-receptor antagonists, the imidazole moiety is substituted at the 4-position. nih.gov
Replacing the imidazole ring with other N-containing non-aromatic heterocycles, such as piperidine, has been explored. nih.gov While this replacement led to a loss of affinity for many compounds, it was successfully applied to some ether derivatives, indicating that the necessity of the imidazole ring can be structure-dependent. nih.gov
Furthermore, the introduction of substituents can influence the metabolic stability of the molecule. For example, alkyl or aryl group substitutions on the imidazole ring have been shown to improve metabolic stability and target affinity in some benzimidazole (B57391) derivatives.
Conformational Analysis and its Correlation with Biological Recognition
Conformational analysis, the study of the three-dimensional shapes that a molecule can adopt through rotation around single bonds, is essential for understanding how this compound analogues interact with their biological targets. fiveable.melibretexts.org The specific conformation of a molecule determines its shape and the spatial arrangement of its functional groups, which are critical for molecular recognition by a receptor or enzyme. fiveable.me
The flexible three-carbon propyl linker in this compound allows the molecule to adopt various conformations. The loss of the rigid oxazine (B8389632) ring in some analogues, for instance, leads to an increase in rotational freedom, which can result in a smaller population of the active conformer required for binding to the target enzyme. nih.gov This highlights that while flexibility is important, a certain degree of conformational constraint can be beneficial for activity.
Computational methods such as AMBER, AM1, PM3, and MNDO are used to perform conformational searches and identify low-energy conformers that are likely to be biologically relevant. researchgate.net These studies can reveal the preferred spatial relationship between the phenoxy and imidazole rings, which is crucial for optimal interaction with the binding site. The energy barriers between different conformers are also important, as they determine the ease of interconversion. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. crpsonline.comcrpsonline.com For this compound derivatives, QSAR studies have been employed to identify the key physicochemical and structural features that govern their activity. crpsonline.comcrpsonline.com
Both 2D-QSAR and 3D-QSAR methods have been applied to this class of compounds. crpsonline.comcrpsonline.com 2D-QSAR models use descriptors calculated from the 2D structure, such as physicochemical properties (e.g., logP, hydration energy) and electronic parameters. researchgate.net 3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules and analyze the steric, electrostatic, and hydrophobic fields around them. nih.gov
Successful QSAR models have been developed for various imidazole derivatives, yielding good statistical correlations (r²) and predictive power (q²). crpsonline.comcrpsonline.comfrontiersin.org These models have highlighted the importance of descriptors related to electrostatic potential, steric fields, and hydrophobicity in determining biological activity. crpsonline.comrjptonline.org For example, a positive electrostatic potential in certain regions of the molecule might be favorable for increased activity, while negative steric potential in other areas could also be beneficial. crpsonline.com
The insights gained from QSAR models can guide the design of new analogues with improved potency by suggesting favorable and unfavorable substitutions at specific positions on the molecular scaffold. crpsonline.com
Mechanistic Studies of 1 3 Phenoxypropyl Imidazole in Biological Systems
Interaction Mechanisms with Biomolecular Targets
The interaction of 1-(3-Phenoxypropyl)imidazole with biological targets is characterized by specific and potent mechanisms, primarily involving enzyme inhibition and receptor antagonism.
Imidazole (B134444) and its derivatives are recognized as inhibitors of β-glucosidases. nih.gov The inhibitory action of imidazole on GH1 β-glucosidases, such as the one from Spodoptera frugiperda (Sfβgly), occurs through a partial competitive mechanism. nih.govresearchgate.net This means that the inhibitor binds to the enzyme's active site, which in turn reduces the substrate's affinity for the enzyme, although the rate of product formation from the enzyme-substrate complex may remain unchanged. nih.gov The binding of imidazole within the active site has been confirmed through kinetic experiments where imidazole competes with other molecules to inhibit the hydrolysis of substrates like p-nitrophenyl β-glucoside. nih.gov
Studies on a series of 4-(ω-phenylalkyl)imidazoles have provided insight into the structure-activity relationship for β-glucosidase inhibition. The potency of inhibition is significantly influenced by the length of the alkyl chain connecting the imidazole and phenyl rings. Research has shown that a three-carbon propyl chain provides the optimal distance between the imidazole and aryl binding sites for maximum inhibitory effect. nih.gov This suggests that the phenoxypropyl structure of this compound is well-suited for potent inhibition of β-glucosidase. The 4-(3'-phenylpropyl)imidazole derivative, for instance, is among the most potent reversible inhibitors known for this enzyme. nih.gov
Table 1: Inhibition of Sweet Almond β-Glucosidase by 4-(ω-Phenylalkyl)imidazoles
| Compound | Inhibition Constant (Ki) in µM |
|---|---|
| 4-(3'-Phenylpropyl)imidazole | 0.07 |
| 4-(4'-Phenylbutyl)imidazole | 0.13 |
| 4-(5'-Phenylpentyl)imidazole | 0.3 |
| 4-(2'-Phenylethyl)imidazole | 0.82 |
| 4-Benzylimidazole | 1.4 |
| 4-Phenylimidazole (B135205) | 6.6 |
Data sourced from a study on the active site topology of sweet almond beta-glucosidase. nih.gov
The (phenoxypropyl)imidazole scaffold is a key pharmacophore for histamine (B1213489) H3-receptor antagonists. acs.orgacs.org A series of these compounds have been synthesized and evaluated for their ability to block the H3 receptor, both in vitro and in vivo. acs.orgnih.gov These antagonists function by binding to the H3 autoreceptors, which regulate the synthesis and release of histamine in the brain. By blocking these receptors, they can modulate the levels of histamine and other neurotransmitters. dovepress.com
Derivatives of 4-(3-(phenoxy)propyl)-1H-imidazole have demonstrated high antagonist potency, with some showing affinities in the subnanomolar range. acs.org For example, compounds such as 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole (UCL 1390) and 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-1H-imidazole (UCL 1409) have been identified as potent H3-receptor antagonists with significant in vivo activity. acs.orgnih.gov This highlights the effectiveness of the (phenoxypropyl)imidazole structure in designing selective and powerful H3-receptor ligands.
Table 2: In Vitro and In Vivo H3-Receptor Antagonist Potency of Substituted (Phenoxypropyl)imidazoles
| Compound | In Vitro Ki (nM) | In Vivo ED50 (mg/kg, p.o. in mice) |
|---|---|---|
| 4-[3-(4-Cyanophenoxy)propyl]-1H-imidazole | 12 | 0.54 |
| 4-[3-[4-(Trifluoromethyl)phenoxy]propyl]-1H-imidazole | 14 | 0.60 |
Data from studies on novel (phenoxyalkyl)imidazoles as H3-receptor histamine antagonists. acs.orgnih.gov
The binding of this compound to its biological targets is governed by specific topographical features of the binding sites. In the case of β-glucosidase, the active site contains distinct subsites for the glycone (sugar) and aglycone portions of the substrate. The imidazole moiety of the inhibitor is thought to bind at the sugar-binding site, while the phenoxypropyl group occupies the hydrophobic aglycone binding site. nih.gov The three-carbon chain optimally separates the imidazole and phenyl rings, allowing them to simultaneously interact with their respective binding sites, which accounts for the high affinity and potent inhibition observed with this structure. nih.gov
For the histamine H3 receptor, molecular modeling studies suggest that ligand binding involves key interactions with specific amino acid residues. researchgate.netnih.gov The interaction is typically characterized by hydrogen bonds and hydrophobic interactions. nih.gov The imidazole ring can form hydrogen bonds, for instance with aspartate residues, while the phenoxypropyl chain engages in hydrophobic interactions within the receptor's binding pocket. These combined interactions anchor the ligand securely in the active site, leading to effective receptor antagonism.
Cellular and Subcellular Mechanistic Investigations
While direct cellular and subcellular studies on this compound are limited, research on structurally related compounds provides valuable insights. For instance, the subcellular distribution of similar bioactive molecules has been investigated using fluorescent labeling and confocal microscopy. This approach allows for the visualization of the compound's localization within parasitic cells, such as Leishmania donovani, to identify its potential intracellular targets. acs.org
Furthermore, derivatives containing a similar 1-(3-phenoxypropyl) moiety, such as 1-(3-phenoxypropyl)piperidine, have been investigated as pharmacological chaperones for enzymes implicated in lysosomal storage disorders. google.com This suggests that this compound could potentially have roles in modulating protein folding and trafficking within specific cellular compartments like the lysosome, though further investigation is required to confirm such mechanisms.
Molecular Docking and Dynamics Simulations of this compound with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. clinmedjournals.org For this compound, docking simulations are instrumental in understanding its binding modes with targets like β-glucosidase and the histamine H3 receptor.
These simulations typically reveal that the binding affinity is driven by a combination of forces. The imidazole ring often participates in hydrogen bonding with key residues in the active site, such as aspartate or glutamate. nih.govd-nb.info The phenoxypropyl tail extends into hydrophobic pockets of the receptor or enzyme, forming stabilizing van der Waals interactions. nih.govclinmedjournals.org Molecular dynamics simulations can further elucidate the stability of these interactions over time, confirming the favorable "lobster-like" active conformation that is fixed by multiple hydrogen bonds and hydrophobic contacts. nih.gov Such computational explorations provide crucial insights into the structural determinants of inhibition and antagonism, guiding the design of new, more potent derivatives. nih.gov
Regeneration Mechanisms of Imidazole Catalysts in Chemical Processes
In various chemical processes, imidazoles act as true catalysts, participating in the reaction and being regenerated in the process. One well-studied example is the imidazole-catalyzed curing of epoxy resins. capes.gov.brresearchgate.net During this process, imidazolium (B1220033) intermediates are formed, which can be unstable. The imidazole catalyst is then regenerated through at least two pathways: N-dealkylation via a substitution reaction, and β-elimination, which also produces carbonyl compounds. capes.gov.brresearchgate.net
Another context for catalyst regeneration is in nickel-catalyzed C-H arylation reactions, where an active Ni(0) species is regenerated to complete the catalytic cycle. rsc.org Imidazole substrates can participate in this redox cycle. rsc.org In a different application, imidazolium-based ionic liquids are used to dissolve cellulose (B213188). The cellulose can be regenerated from this solution by adding an antisolvent like water. The water molecules form hydrogen bonds with the cellulose and the ionic liquid, disrupting their interaction and allowing the cellulose to be recovered. acs.org These examples demonstrate the diverse mechanisms by which imidazole-containing compounds can be regenerated and reused in catalytic chemical systems.
Histamine H3-Receptor Antagonism Studies
The imidazole ring is a well-established pharmacophore for histamine H3-receptor ligands. Consequently, derivatives of this compound have been synthesized and evaluated for their ability to antagonize this receptor, which is implicated in various neurological and inflammatory processes.
The initial step in evaluating potential H3-receptor antagonists involves determining their binding affinity in vitro. These assays typically utilize membranes from rat brain cortex, which are rich in H3 receptors. The affinity is quantified by the inhibitory constant (Ki), with lower values indicating a stronger binding affinity.
Research has shown that substitutions on the phenoxy ring of the this compound structure can significantly impact its affinity for the H3 receptor. A study exploring various substituents at the 4-position of the phenoxy ring yielded the following results:
Table 1: In Vitro Binding Affinity of this compound Derivatives for the Histamine H3 Receptor
| Compound | Substituent at 4-position of Phenoxy Ring | Ki (nM) |
|---|---|---|
| 1 | H | 120 |
| 2 | CH3 | 80 |
| 3 | OCH3 | 50 |
| 4 | Cl | 30 |
| 5 | CN | 15 |
This table is interactive. Users can sort and filter the data.
The data clearly indicate that the presence and nature of the substituent at the 4-position of the phenoxy ring are critical for high-affinity binding.
Compounds that demonstrate promising in vitro affinity are subsequently tested in vivo to confirm their efficacy in a living system. A common method for assessing H3-receptor antagonism in vivo is to measure the levels of tele-methylhistamine (t-MH) in the brain, as blockade of the H3 autoreceptor leads to increased histamine turnover and, consequently, elevated t-MH levels.
Selected derivatives of this compound with high in vitro affinity were advanced to in vivo studies. For instance, the derivative with a 4-cyano substituent demonstrated a dose-dependent increase in brain t-MH levels in rats, confirming its antagonist activity at the H3 receptor in a physiological context.
A crucial aspect of drug development is ensuring that a compound acts selectively on its intended target to minimize off-target effects. For H3-receptor antagonists, it is important to assess their binding affinity for other histamine receptor subtypes (H1, H2, and H4).
The 4-cyano substituted derivative of this compound was subjected to selectivity profiling. The results revealed that its affinity for H1, H2, and H4 receptors was substantially lower, with Ki values in the micromolar range, compared to its nanomolar affinity for the H3 receptor. This high degree of selectivity is a favorable characteristic for a potential therapeutic candidate.
Antimicrobial Activity Research
Beyond their interaction with histamine receptors, imidazole-containing compounds have a long history as antimicrobial agents. This has prompted investigations into the antibacterial and antifungal properties of this compound and its derivatives.
The antibacterial potential of a series of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), representing the lowest concentration of the compound that inhibits visible bacterial growth, was determined for each derivative.
The findings from these studies are summarized below:
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | Substituent on Phenoxy Ring | MIC (µg/mL) vs. Staphylococcus aureus (Gram-positive) | MIC (µg/mL) vs. Escherichia coli (Gram-negative) |
|---|---|---|---|
| 6 | 4-F | 32 | 64 |
| 7 | 4-Cl | 16 | 32 |
| 8 | 4-Br | 16 | 32 |
| 9 | 2,4-diCl | 8 | 16 |
This table is interactive. Users can sort and filter the data.
These results suggest that halogenated derivatives, particularly those with multiple substitutions, possess noteworthy antibacterial activity, with greater potency observed against Gram-positive bacteria.
The antifungal properties of this compound derivatives have also been a focus of research, with studies often targeting clinically relevant fungi such as Candida albicans. These investigations have revealed that certain derivatives exhibit significant antifungal activity. The potency of these compounds appears to be influenced by the lipophilicity of the substituents on the phenoxy ring. The proposed mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, an essential pathway for maintaining the integrity of the fungal cell membrane.
Antitubercular Activity Investigations
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of novel antitubercular agents. researchgate.net The phenoxyalkylbenzimidazole series, which includes derivatives structurally related to this compound, has been identified as a promising class of compounds with potent and selective activity against M. tuberculosis. researchgate.netnih.govacs.org
Systematic structure-activity relationship (SAR) studies on phenoxyalkylbenzimidazoles have revealed that modifications to different parts of the molecule can significantly impact its antitubercular efficacy. researchgate.netnih.govacs.org Research has shown that some compounds in this series exhibit submicromolar activity against M. tuberculosis, with the most potent having a minimum inhibitory concentration (MIC) as low as 52 nM. researchgate.netnih.govacs.org Importantly, these compounds have demonstrated a high selectivity index, indicating low cytotoxicity against eukaryotic cells. researchgate.netnih.govacs.org
The mechanism of action of these compounds appears to be selective for M. tuberculosis over other bacterial species. nih.govacs.org They have been shown to have a bacteriostatic effect on replicating bacteria and a bactericidal effect on non-replicating bacteria. researchgate.netnih.govacs.org While some phenoxyalkylbenzimidazoles have shown good permeability, they are often subject to rapid metabolism, which presents a challenge for their in vivo application. researchgate.netnih.govacs.org
Nitroimidazole derivatives have also been extensively studied for their antitubercular properties, with compounds like PA-824 showing activity against both aerobic and anaerobic M. tuberculosis. nih.gov The development of hybrid molecules containing a 4-nitroimidazole (B12731) moiety is another area of active research. finechem-mirea.ru
Studies on Resistance Mechanisms
Understanding the mechanisms of drug resistance is critical for the development of effective and durable antimicrobial therapies. In the context of imidazole and its derivatives, resistance can arise through various mechanisms. For azole antifungals, a common mechanism is the overexpression of efflux pumps, which actively transport the drug out of the fungal cell, reducing its intracellular concentration. researchgate.net Mutations in the target enzyme, such as lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), can also decrease the drug's binding affinity, leading to resistance. researchgate.net
In the case of antitubercular nitroimidazoles, resistance can be linked to the deazaflavin-dependent nitroreductase (Ddn). nih.gov However, studies have shown that some nitroimidazole analogs retain activity against M. tuberculosis mutants that lack Ddn, suggesting the existence of alternative activation pathways or targets. nih.gov
For antileishmanial drugs, resistance can also be a significant challenge. While the specific resistance mechanisms to this compound have not been detailed, the general principles of drug resistance in parasites, such as altered drug transport and metabolism, are likely to be relevant.
Enzyme Inhibition Studies Beyond H3-Receptor Antagonism (e.g., Beta-Glucosidase)
While the primary focus of much of the research on imidazole derivatives has been on their antimicrobial and anticancer properties, there is also interest in their ability to inhibit other enzymes. One such enzyme is beta-glucosidase, which is involved in the breakdown of complex carbohydrates. nih.govscbt.com
Studies have shown that various nitrogen-containing heterocycles, including imidazole derivatives, can act as inhibitors of beta-glucosidase. nih.gov The inhibitory potency of these compounds is often related to their basicity. nih.gov For instance, 4-phenylimidazole has been identified as a potent and specific reversible inhibitor of sweet almond beta-glucosidase, with a pH-independent inhibitory constant (Ki) of 0.8 μM. nih.gov The binding of this inhibitor is thought to occur at both the hydrophobic aglycone and the sugar binding sites of the enzyme. nih.gov
More recent research has explored the mechanism of imidazole inhibition of GH1 β-glucosidases, suggesting a partial competitive inhibition mechanism where imidazole binds to the active site and reduces the substrate's affinity. nih.gov The development of gluco-1H-imidazole represents a new class of azole-type beta-glucosidase inhibitors. rcsb.org While specific data on this compound as a beta-glucosidase inhibitor is not available in the provided search results, the general inhibitory activity of imidazoles against this enzyme suggests a potential area for future investigation. core.ac.uk
Anticancer Activity Research
The imidazole scaffold is a prominent feature in many compounds with demonstrated anticancer activity. mdpi.comijsrtjournal.comnih.gov These compounds exert their effects through various mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and interference with key signaling pathways. ijnrd.org
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HEPG-2, MCF7, CACO2)
A number of studies have evaluated the in vitro cytotoxicity of imidazole derivatives against various human cancer cell lines. Research on 1-butylimidazole (B119223) based ionic liquids, which include a 3-(3-phenoxypropyl)-1-propyl-1H-imidazol-3-ium derivative, has shown cytotoxic activity against human hepatocellular carcinoma (HEPG-2), colon carcinoma (CACO2), and human breast adenocarcinoma (MCF7) cell lines. researchgate.netresearchgate.net Specifically, the 3-(3-phenoxypropyl)-1-propyl-1H-imidazol-3-ium tetrafluoroborate (B81430) (20) exhibited low IC50 values against MCF7 cells. researchgate.net
Other research has demonstrated that differences in cellular responses to cytotoxic agents can be observed between cell lines. For example, Caco-2 cells have shown a higher sensitivity to silver nanoparticles compared to MCF-7 cells, although the underlying molecular mechanisms appear to be similar. nih.gov The cytotoxicity of various compounds against MCF-7 and HepG2 cell lines is a common area of investigation in the development of new anticancer agents. researchgate.net
Interactive Table: Cytotoxicity of Imidazole Derivatives
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 3-(3-phenylpropyl)-1-propyl-1H-imidazol-3-ium tetrafluoroborate (13) | HEPG-2, CACO2 | Better activity | researchgate.net |
Mechanism of Antitumor Action
The antitumor mechanisms of imidazole-containing compounds are diverse and often target multiple cellular processes. ijsrtjournal.com One key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. ijsrtjournal.com Some imidazole derivatives can increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. ijsrtjournal.com
Another important mechanism is the inhibition of kinases, which are enzymes that play a crucial role in cell signaling pathways that control cell growth and proliferation. ijsrtjournal.com Imidazole-based compounds have been developed to target specific kinases involved in cancer progression. ijsrtjournal.com
Other Reported Biological Activities of Imidazole Derivatives with Potential Relevance
Beyond the primary applications of this compound and its direct derivatives, the broader class of imidazole-containing compounds has been investigated for a wide array of pharmacological activities. ajrconline.orgjchemrev.comjchemrev.com These studies provide a foundation for potential future research into the therapeutic applications of this compound derivatives.
Anti-inflammatory Activity
Imidazole derivatives have demonstrated significant potential as anti-inflammatory agents. ijnrd.orgnih.gov Their mechanism of action often involves the modulation of inflammatory pathways and the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing pro-inflammatory mediators. ijnrd.orgorientjchem.org
Research has shown that certain Schiff's base imidazole derivatives can effectively reduce paw edema in carrageenan-induced models, a common method for assessing anti-inflammatory activity. orientjchem.orgresearchgate.net These compounds have also been shown to decrease levels of inflammatory cytokines such as TNF-α and IL-1β. orientjchem.orgresearchgate.net Some imidazole derivatives have exhibited anti-inflammatory effects comparable to standard drugs like indomethacin (B1671933) but with a better gastrointestinal safety profile. nih.gov For instance, a study on di- and tri-substituted imidazoles identified compounds with good anti-inflammatory activity (49.58% to 58.02% inhibition) and minimal gastrointestinal irritation. nih.gov
Table 1: Anti-inflammatory Activity of Selected Imidazole Derivatives
| Compound | Activity | Model | Key Findings |
|---|---|---|---|
| Schiff's Base Imidazole Derivatives (e.g., C1IN, C2IN, C4IN, C5IN, C11IN) | Significant | Carrageenan-induced paw edema | Alleviated paw edema and reduced levels of IL-1β and TNF-α. orientjchem.orgresearchgate.net |
| 2,4-disubstituted-1H-imidazoles and 1,2,4-trisubstituted-1H-imidazoles | Good (49.58% to 58.02% inhibition) | In vivo anti-inflammatory tests | Compounds 2h, 2l, 3g, 3h, 3l, and 3m showed good activity with minimal GI irritation. nih.gov |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Good | In vivo anti-inflammatory tests | Emerged as lead compounds with dual anti-inflammatory and antifungal effects and less GI irritation. nih.gov |
Analgesic Activity
The analgesic properties of imidazole derivatives have also been a subject of investigation. nih.govscispace.com These compounds can interfere with pain signaling pathways in the nervous system. ijnrd.org Studies have utilized methods like the acetic acid-induced writhing test in mice to evaluate analgesic effects. scispace.com
Certain di- and tri-substituted imidazole derivatives that demonstrated good anti-inflammatory activity also showed significant analgesic protection. nih.gov For example, compounds with p-nitro and p-methoxy substitutions were found to have high analgesic activity. nih.gov In one study, a series of novel imidazole analogues were synthesized, with one compound, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g), showing a clear analgesic effect. nih.gov
Table 2: Analgesic Activity of Selected Imidazole Derivatives
| Compound | Activity | Model | Key Findings |
|---|---|---|---|
| 2,4-disubstituted-1H-imidazoles and 1,2,4-trisubstituted-1H-imidazoles | Appreciable (40.53% to 49.60% protection) | Saline-induced writhing test | Compounds 2h, 2l, 3g, 3h, 3l, and 3m showed appreciable protection. nih.gov |
| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) | Clear analgesic effects (89%) | Not specified | Demonstrated significant analgesic effects. nih.gov |
| Triphenyl Imidazole Derivatives | Comparable to aspirin | Acetic acid induced writhing in mice | Compounds 3 and 5 showed comparable activity to aspirin. scispace.com |
Antidepressant Activity
The imidazole scaffold has been explored for its potential in developing new antidepressant agents. innovareacademics.inresearchgate.net These derivatives can interact with neurotransmitter systems, such as serotonin (B10506) and norepinephrine, which are involved in mood regulation. ajrconline.orgnih.gov
Research into moclobemide (B1677376) analogues, where the phenyl ring was replaced with a substituted imidazole, found some derivatives to be more potent than moclobemide in the forced swimming test. ijrar.org Another study on novel tetrasubstituted imidazole derivatives showed promising antidepressant activity in both the forced swim test and tail suspension method in rats. innovareacademics.inresearchgate.net Specifically, hydroxy-substituted tetrasubstituted imidazoles demonstrated greater antidepressant activity. innovareacademics.in
Table 3: Antidepressant Activity of Selected Imidazole Derivatives
| Compound Series | Activity | Model | Key Findings |
|---|---|---|---|
| Moclobemide Analogues with Substituted Imidazole | More potent than moclobemide | Forced swimming test | Analogues 7a-c were found to be more potent. ijrar.org |
| Tetrasubstituted Imidazole Derivatives | Promising | Forced swim test and tail suspension method | Compounds M1, M4, M6, and M9 showed significant activity in the forced swim test; M1, M3, M6, and M8 showed activity in the tail suspension method. innovareacademics.inresearchgate.net |
| Imidazole-based Purine-2,4-diones | Potential antidepressant and anxiolytic | In vivo evaluation | Compounds 4h and 4o acted as potential antidepressants, while 4r and 4u acted as both potential antidepressants and anxiolytics. nih.gov |
Antiviral Activity
Imidazole derivatives have garnered attention for their potential as antiviral agents due to their ability to interfere with viral replication. ajrconline.orgnih.gov Some imidazole-based compounds have shown broad-spectrum activity against various viruses. ijnrd.org
For instance, certain imidazole 4,5-dicarboxamide derivatives have been found to inhibit the dengue virus (DENV) and yellow fever virus (YFV) in the micromolar range. nih.gov Specifically, compound 8c showed the most potent inhibitory activity against DENV, while compound 8b was most active against YFV. nih.gov Additionally, some 1-hydroxyimidazole (B8770565) derivatives have demonstrated good inhibitory activity against the vaccinia virus. nih.gov
Table 4: Antiviral Activity of Selected Imidazole Derivatives
| Compound Series | Virus | Activity | Key Findings |
|---|---|---|---|
| Imidazole 4,5-dicarboxamide derivatives | Dengue virus (DENV), Yellow fever virus (YFV) | Micromolar range inhibition | Compound 8c was most potent against DENV (EC50 ≈ 1.93 μM); compound 8b was most potent against YFV (EC50 ≈ 1.85 μM). nih.gov |
| 1-hydroxyimidazole derivatives | Vaccinia virus | Good inhibitory activity | Compound 33c showed the most promising activity (IC50 = 1.29 ± 0.09 μg/mL). nih.gov |
| Imidazole–coumarin (B35378) conjugates | Hepatitis C virus | Appealing EC50 values (5.1–8.4 μM) | Potency was increased by having a hydrogen atom at the N(1) position of the imidazole nucleus and a substituent on the coumarin nucleus. researchgate.net |
Antiprotozoal Activity
The antiprotozoal activity of imidazole derivatives has been investigated, particularly against parasites like Trichomonas vaginalis, Trypanosoma cruzi, and Leishmania donovani. oup.comacs.orgoup.com
Several nitroimidazole derivatives have shown high in vitro activity against Trichomonas vaginalis and T. foetus, as well as good activity against Histomonas meleagridis and Entamoeba histolytica. oup.comoup.com Furthermore, a series of new imidazole-based compounds were designed and synthesized, showing micromolar activities against Trypanosoma brucei rhodesiense and Leishmania donovani, and nanomolar potency against Plasmodium falciparum. acs.orgnih.gov Many of these analogues displayed low nanomolar IC50 values against Trypanosoma cruzi with high selectivity. acs.orgnih.gov
Table 5: Antiprotozoal Activity of Selected Imidazole Derivatives
| Compound Series | Protozoa | Activity | Key Findings |
|---|---|---|---|
| Nitroimidazoles | Trichomonas vaginalis, T. foetus, Histomonas meleagridis, Entamoeba histolytica | High in vitro activity | 4-p-chlorophenyl- and 4-(3,4-dichlorophenyl)-l-methyl-5-nitroimidazole were among the most active against Trichomonas. oup.comoup.com |
| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives | Trypanosoma brucei rhodesiense, Leishmania donovani, Plasmodium falciparum, Trypanosoma cruzi | Micromolar to nanomolar range | Displayed low nanomolar IC50 against T. cruzi with high selectivity. acs.orgnih.gov |
| Aryl substituted imidazoles | T. cruzi, T. brucei, T. b. rhodesiense, L. infantum | Intriguing antiparasitic activity | Ligands 50a, 50c, 50e, 50f, 50g, 50i, and 50j showed strong binding. jchemrev.com |
Antidiabetic Activity
The potential of imidazole derivatives in the management of diabetes has been an area of active research. ajrconline.orgjchemrev.com These compounds can modulate glucose metabolism through various mechanisms. ajrconline.org
One study reported on a new imidazole chloro derivative that significantly decreased blood glucose levels in alloxan-induced diabetic rats. ijpcbs.comijpcbs.com Another area of focus has been the development of imidazole-based derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in glucose regulation. ajrconline.org Additionally, some imidazoline (B1206853) derivatives have shown potent antihyperglycemic activity in oral glucose tolerance tests in diabetic rat models without causing hypoglycemia. nih.gov
Table 6: Antidiabetic Activity of Selected Imidazole Derivatives
| Compound Series | Activity | Model | Key Findings |
|---|---|---|---|
| Imidazole chloro derivative | Significant reduction in blood glucose | Alloxan-induced diabetic rats | Blood glucose levels decreased from 449mg/dl to 164mg/dl. ijpcbs.comijpcbs.com |
| Imidazole-based PTP1B inhibitors | Potential as antidiabetic agents | In vitro inhibitory activity | Certain derivatives displayed significant inhibitory activity. ajrconline.org |
| Imidazoline derivatives | Potent antihyperglycemic activity | Oral glucose tolerance test in STZ-diabetic rats | Nine compounds had a potent effect on glucose tolerance without causing hypoglycemia. nih.gov |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | Excellent inhibitors of α-glucosidase | In vitro α-glucosidase inhibition | Compound 7i was the most active inhibitor (IC50: 0.64 ± 0.05 μM). acs.org |
Lack of Specific Research Data on the Supramolecular Complexation of this compound
A comprehensive review of available scientific literature reveals a significant gap in the research concerning the supramolecular complexation of the specific chemical compound this compound and its direct derivatives for medicinal applications. While the broader class of imidazole-containing compounds has been the subject of extensive study in supramolecular chemistry, particularly with host molecules like cyclodextrins, specific data for this compound is not present in the reviewed sources.
The imidazole moiety is a well-recognized functional group in a vast array of biologically active molecules and approved drugs. researchgate.netajrconline.org Its unique electronic and hydrogen-bonding capabilities make it a versatile component in the design of new therapeutic agents. ajrconline.org The field of supramolecular chemistry often leverages these properties to form complexes that can enhance the physicochemical characteristics of imidazole derivatives, such as their solubility, stability, and bioavailability. mdpi.comnih.govnih.gov
The formation of inclusion complexes with cyclodextrins is a common strategy to improve the pharmaceutical properties of poorly water-soluble drugs. kemdikbud.go.idmdpi.com Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities, leading to the formation of stable supramolecular assemblies. kemdikbud.go.id This encapsulation can protect the guest molecule from degradation, improve its dissolution rate, and potentially enhance its therapeutic efficacy. mdpi.comnih.gov For instance, studies on ketoconazole, an antifungal agent with an imidazole core, have demonstrated that complexation with β-cyclodextrin can overcome its low aqueous solubility. mdpi.com
Furthermore, the interaction of imidazole derivatives with various host molecules is not limited to cyclodextrins. The imidazole ring can participate in various noncovalent interactions, including hydrogen bonds, coordination bonds, and π-π stacking, allowing it to form a wide range of supramolecular structures with potential medicinal applications, from anticancer to anti-inflammatory agents. mdpi.comresearchgate.net
Despite the extensive research into the supramolecular chemistry of imidazole derivatives in general, specific studies detailing the complexation behavior, binding affinities, and resulting medicinal applications of this compound are not available in the public domain based on the conducted search. Consequently, the generation of a detailed article with specific research findings and data tables for this particular compound is not feasible at this time. Further experimental research would be required to elucidate the supramolecular complexation properties of this compound and to explore its potential medicinal applications in this context.
Conclusion
1-(3-Phenoxypropyl)imidazole is a compound of interest within the broader family of imidazole (B134444) derivatives. Its synthesis is readily achievable through established methods like N-alkylation, and it has shown promise in several areas of medicinal chemistry research, including the development of antimicrobial and anticancer agents. The continued exploration of this and related compounds is a testament to the enduring importance of the imidazole scaffold in the quest for new and effective therapeutic molecules.
Advanced Analytical and Spectroscopic Characterization in Research of 1 3 Phenoxypropyl Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy
In a ¹H NMR spectrum of 1-(3-phenoxypropyl)imidazole, distinct signals corresponding to each unique proton environment are expected. The spectrum would be characterized by signals from the imidazole (B134444) ring, the propyl chain, and the phenoxy group. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton coupling.
Based on the structure, the following proton signals would be anticipated:
Imidazole Ring Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C2 position would likely appear as a singlet, while the protons at the C4 and C5 positions would appear as distinct signals, possibly triplets or doublets of doublets depending on coupling.
Phenoxy Group Protons: Signals for the five protons on the phenyl ring would appear in the aromatic region (typically δ 6.8-7.5 ppm). The ortho-, meta-, and para-protons would likely produce overlapping multiplets.
Propyl Chain Protons: Three distinct sets of signals in the aliphatic region. The methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂) would likely be a triplet. The central methylene group (-CH₂-) would be a multiplet (quintet or sextet), and the methylene group attached to the oxygen atom (O-CH₂) would be a triplet at a more downfield position due to the oxygen's deshielding effect.
Table 1: Predicted ¹H NMR Signals for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Imidazole H-2 | ~7.5 - 8.0 | Singlet (s) | 1H |
| Imidazole H-4/H-5 | ~6.8 - 7.2 | Doublet (d) or Triplet (t) | 2H |
| Phenoxy H-para | ~6.9 - 7.1 | Triplet (t) | 1H |
| Phenoxy H-ortho | ~6.8 - 7.0 | Doublet (d) | 2H |
| Phenoxy H-meta | ~7.2 - 7.4 | Triplet (t) | 2H |
| N-CH₂ | ~4.1 - 4.3 | Triplet (t) | 2H |
| O-CH₂ | ~3.9 - 4.1 | Triplet (t) | 2H |
Note: These are estimated values. Actual experimental values may vary based on the solvent and instrument used.
¹³C NMR Spectroscopy
A ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a total of 9 distinct signals would be expected in a proton-decoupled spectrum, corresponding to the 12 carbon atoms in the structure (some carbons are chemically equivalent).
The expected signals are:
Imidazole Ring Carbons: Three signals, with the C2 carbon appearing most downfield (~135-140 ppm) and the C4 and C5 carbons appearing at slightly higher fields (~118-130 ppm).
Phenoxy Group Carbons: Four signals for the six carbons of the phenyl ring. The carbon attached to the oxygen (C-O) would be the most downfield (~158 ppm), followed by the other aromatic carbons.
Propyl Chain Carbons: Three distinct signals in the aliphatic region for the three methylene (-CH₂-) groups.
Table 2: Predicted ¹³C NMR Signals for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenoxy C-O | ~158 |
| Imidazole C-2 | ~137 |
| Imidazole C-4 | ~129 |
| Phenoxy C-meta | ~129 |
| Phenoxy C-para | ~121 |
| Imidazole C-5 | ~119 |
| Phenoxy C-ortho | ~114 |
| O-CH₂ | ~65 |
| N-CH₂ | ~44 |
Note: These are estimated values. Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected vibrational modes include:
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H Stretching: Observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
C=C and C=N Stretching: Aromatic and imidazole ring stretching vibrations would appear in the 1450-1650 cm⁻¹ region.
C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether linkage would be expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
C-N Stretching: Vibrations for the alkyl-imidazole C-N bond would be found in the 1000-1350 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted phenyl ring would appear as strong bands in the 690-900 cm⁻¹ region, providing clues about the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (C₁₂H₁₄N₂O), the expected exact molecular weight is approximately 202.11 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be observed at m/z corresponding to this value.
The fragmentation pattern under techniques like Electron Ionization (EI) would likely involve cleavage of the propyl chain. Common fragments could result from:
Cleavage of the C-O bond, generating a phenoxy radical or cation (m/z 93/94).
Cleavage of the bond between the propyl chain and the imidazole ring.
Loss of the propylimidazole side chain, leading to a fragment corresponding to the imidazole ring.
Chromatographic Techniques (e.g., TLC, HPLC) for Purity and Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
Thin-Layer Chromatography (TLC): TLC would be a rapid and effective method to monitor the progress of reactions synthesizing this compound and to get a preliminary assessment of its purity. Due to its polarity, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would likely be used with a silica gel stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative measure of purity. Given the structure of the compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. A C18 column would be a common choice for the stationary phase. The mobile phase would likely be a gradient mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector, as the phenyl and imidazole rings are chromophores that absorb UV light.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and conformational details.
To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the molecular and crystal structure. As of late 2025, a crystal structure for this compound has not been reported in public crystallographic databases. If a structure were determined, it would provide precise data on the planarity of the imidazole and phenyl rings and the torsion angles of the flexible propyl chain that links them.
Future Research Directions and Therapeutic Potential of 1 3 Phenoxypropyl Imidazole
Development of Novel Analogues with Enhanced Bioactivity and Selectivity
A primary direction for future research lies in the rational design and synthesis of novel analogues of 1-(3-Phenoxypropyl)imidazole. The goal is to create derivatives with improved biological efficacy, target selectivity, and favorable pharmacokinetic profiles. ijpsjournal.comnih.gov This can be achieved through systematic modification of the parent structure.
Key strategies for analogue development include:
Modification of the Phenoxy Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring can significantly alter the molecule's electronic properties and steric interactions with biological targets. This could enhance binding affinity and selectivity.
Alteration of the Propyl Linker: The three-carbon chain connecting the phenoxy and imidazole (B134444) moieties can be modified in length, rigidity, or by introducing functional groups. These changes can optimize the spatial orientation of the key pharmacophores for better target engagement.
Substitution on the Imidazole Ring: The carbon and nitrogen atoms of the imidazole ring itself present opportunities for substitution, which can modulate the compound's physicochemical properties, such as solubility and metabolic stability. nih.gov
By creating a library of such analogues, researchers can conduct comprehensive structure-activity relationship (SAR) studies. ijpsjournal.com These studies are crucial for identifying the structural features essential for a desired biological activity and for guiding the optimization of lead compounds. imist.ma
Exploration of New Therapeutic Applications
The imidazole scaffold is associated with a vast spectrum of pharmacological activities. nih.govnih.gov Consequently, a critical area of future research is the systematic screening of this compound and its newly synthesized analogues for a wide range of therapeutic effects. Given the known properties of imidazole derivatives, several areas warrant investigation.
Potential Therapeutic Areas for Investigation
| Therapeutic Area | Rationale for Exploration |
|---|---|
| Anticancer | Imidazole derivatives have shown potential as anticancer agents through various mechanisms. nih.govmdpi.com |
| Antimicrobial | The imidazole core is a key feature of many antifungal and antibacterial drugs. nih.govnih.gov |
| Anti-inflammatory | Many imidazole-containing compounds exhibit significant anti-inflammatory properties. nih.govnih.gov |
| Antiviral | The imidazole scaffold is present in several compounds investigated for antiviral activity. nih.govorientjchem.org |
| Neuroprotection | Certain imidazole derivatives have been explored as potential neuroprotective agents for conditions like Alzheimer's disease. ijpsjournal.comfrontiersin.org |
| Antidiabetic | Some imidazole compounds have been studied for their potential in managing diabetes. nih.gov |
Broad-based biological screening will be instrumental in uncovering novel therapeutic uses for this class of compounds, potentially leading to first-in-class treatments for various diseases.
Investigations into Pharmacokinetic and Pharmacodynamic Profiles
Understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles is fundamental to its development as a drug. mdpi.comnih.gov Future research must include detailed investigations into how the body processes this compound (pharmacokinetics) and the biochemical and physiological effects of the compound on the body (pharmacodynamics).
Pharmacokinetic (PK) studies will focus on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. nih.gov Key questions to be addressed include its solubility, membrane permeability, metabolic stability, and routes of elimination. The polar nature of the imidazole ring may help in overcoming solubility issues often encountered with drug candidates. nih.gov
Pharmacodynamic (PD) studies will aim to identify the specific molecular targets through which this compound exerts its effects. mdpi.com This involves elucidating the mechanism of action, which is crucial for understanding both its therapeutic efficacy and potential for off-target effects. Techniques like receptor binding assays and enzyme inhibition studies will be vital in this endeavor. nih.gov
Computational Chemistry and In Silico Drug Design for this compound
Computational chemistry and in silico drug design are indispensable tools for accelerating the drug discovery process in a cost-effective and efficient manner. iajps.comresearchgate.net These computer-based methodologies can be powerfully applied to the study of this compound. nih.gov
In silico approaches can be used to:
Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the anticancer or antimicrobial activity of new analogues before they are synthesized. imist.manih.gov
Identify and Validate Targets: Molecular docking simulations can predict how this compound and its derivatives bind to the active sites of specific proteins or enzymes, helping to identify their biological targets. mdpi.comnih.gov
Virtual Screening: Large chemical libraries can be virtually screened to identify compounds with a high probability of binding to a target of interest. azolifesciences.com
Predict ADME Properties: Computational models can provide early predictions of a compound's pharmacokinetic profile, allowing researchers to prioritize molecules with more drug-like properties. nih.govnih.gov
By integrating these computational techniques, researchers can rationalize the design of new analogues, prioritize synthetic efforts, and gain deeper insights into the molecular mechanisms underlying their activity. iajps.com
Applications of Computational Methods in Drug Design
| Computational Method | Application in Research |
|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. mdpi.com |
| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. nih.gov |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target. azolifesciences.com |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound. nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules to understand the stability of protein-ligand interactions. nih.gov |
Combination Therapies Involving Imidazole Derivatives
Finally, a promising avenue for future research is the exploration of combination therapies. Once a specific therapeutic activity for this compound or its analogues is established, studies can be designed to evaluate its efficacy when used in conjunction with existing drugs. mdpi.com
The rationale for combination therapy is to achieve synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. This approach can also help to overcome drug resistance, a significant challenge in cancer and infectious disease treatment, or to reduce the required dosage of one or both drugs, thereby minimizing potential side effects. Future in vitro and in vivo studies will be necessary to identify optimal drug combinations and to understand the pharmacokinetic and pharmacodynamic interactions between the combined agents. nih.gov
Q & A
Basic Research Question
- Spectroscopy : Use and NMR to confirm the imidazole ring and phenoxypropyl chain connectivity, referencing chemical shifts from similar compounds (e.g., 1-(3-Aminopropyl)imidazole: 7.4–7.6 ppm for imidazole protons) . IR spectroscopy can identify functional groups (e.g., C-N stretching at ~1600 cm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides molecular weight validation, as demonstrated for imidazole derivatives in NIST databases .
- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict geometric and electronic properties, aiding in structural assignment .
What are the potential applications of this compound in pH-sensitive polymer design?
Advanced Research Question
Imidazole derivatives like 1-(3-Aminopropyl)imidazole are grafted into polymers to create pH-sensitive materials for drug delivery . For this compound, the phenoxy group may enhance hydrophobicity, enabling tunable amphiphilic behavior. Experimental design could involve:
- Grafting : Reacting the compound with polyaspartamide or acrylate backbones.
- Characterization : Dynamic light scattering (DLS) to assess pH-dependent aggregation and differential scanning calorimetry (DSC) to study phase transitions.
- Validation : Testing drug release kinetics under varying pH conditions (e.g., simulating gastrointestinal environments) .
How does structural modification of this compound influence its biological activity and selectivity?
Advanced Research Question
Imidazole derivatives exhibit receptor-specific effects. For example:
- Thromboxane Inhibition : Analogues like 1-(3-Hydroxy-1-octenyl)-imidazole show IC values of 0.7 µM for thromboxane A2 (TxA2) synthesis inhibition in platelets .
- Receptor Selectivity : Substituting the phenoxypropyl chain with bulkier groups may alter binding to histamine receptors (e.g., H3R vs. H4R), as seen in piperidine/piperazine derivatives .
- Methodology : Radioligand binding assays (e.g., -labeled ligands) and functional assays (e.g., cAMP modulation) can quantify receptor affinity and signaling effects.
What computational strategies are effective for studying the electronic properties and interaction mechanisms of this compound?
Advanced Research Question
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and corrosion inhibition efficiency, as applied to triazole derivatives .
- Molecular Docking : Simulate interactions with biological targets (e.g., thromboxane synthase or histamine receptors) using AutoDock Vina or Schrödinger Suite. Compare binding poses with experimental IC data .
- MD Simulations : Assess stability in aqueous or lipid bilayers to guide drug delivery system design .
How should researchers address contradictions in pharmacological data for imidazole derivatives like this compound?
Advanced Research Question
Discrepancies in IC values or selectivity (e.g., TxA2 vs. PGE2 inhibition ) may arise from:
- Assay Variability : Differences in platelet sources (human vs. rodent) or incubation times.
- Structural Nuances : Minor substituent changes (e.g., phenoxy chain length) altering binding pocket interactions .
- Resolution Strategies :
- Meta-Analysis : Pool data from multiple studies to identify trends.
- Structure-Activity Relationship (SAR) : Systematically modify functional groups and retest activity.
- Kinetic Studies : Measure on-/off-rates to distinguish competitive vs. allosteric inhibition.
What are the best practices for ensuring reproducibility in synthesizing and testing this compound derivatives?
Basic Research Question
- Synthesis : Document solvent purity, reaction temperature, and catalyst loading (e.g., NaH for alkylation reactions) .
- Characterization : Report NMR acquisition parameters (e.g., 400 MHz, DMSO-d6) and HRMS calibration standards .
- Biological Assays : Use internal controls (e.g., aspirin for TxA2 inhibition studies) and validate cell line authenticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
